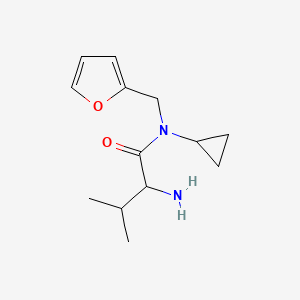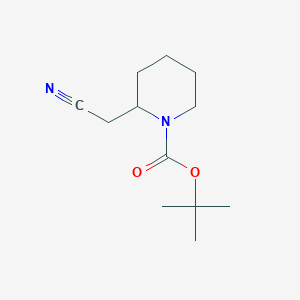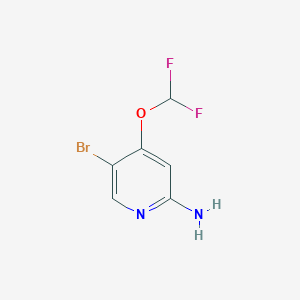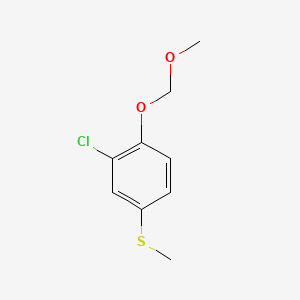![molecular formula C16H19N B14776680 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound belonging to the class of amines It features a biphenyl structure with two methyl groups at the 3’ and 5’ positions and an ethanamine group attached to the 4-position of the biphenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3’,5’-dimethylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), base (NaOH or KOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Secondary or tertiary amines
科学的研究の応用
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the biphenyl structure provides hydrophobic interactions that enhance binding affinity and specificity.
類似化合物との比較
- 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Diethyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Dimethylphenyl)ethanamine
Uniqueness: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the specific positioning of the methyl groups on the biphenyl ring, which influences its chemical reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.
特性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
1-[4-(3,5-dimethylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C16H19N/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10,13H,17H2,1-3H3 |
InChIキー |
GOPGJCQSPQOATK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


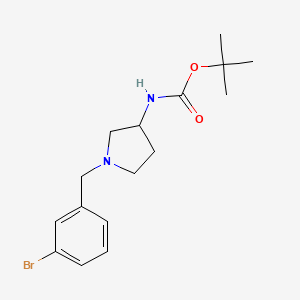
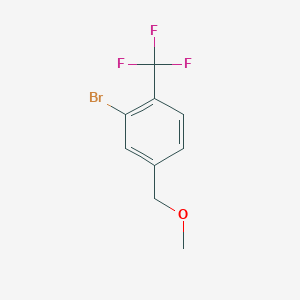
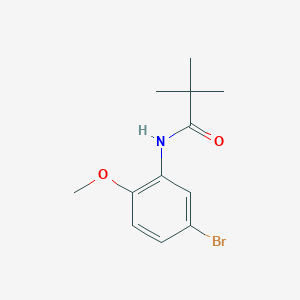
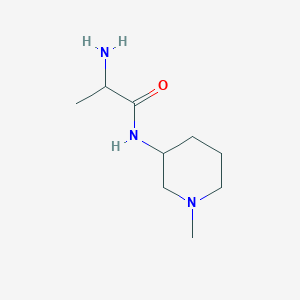
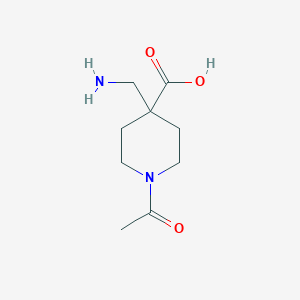
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
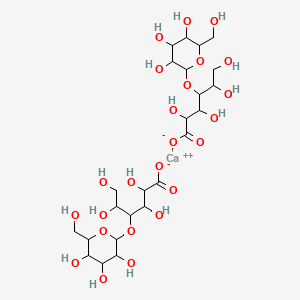
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
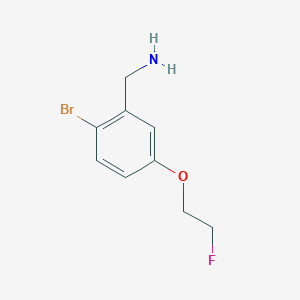
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
